molecular formula C9H10O4S B8635819 [2-(Thiophen-3-yl)ethyl]propanedioic acid CAS No. 19995-16-5

[2-(Thiophen-3-yl)ethyl]propanedioic acid

Cat. No. B8635819
M. Wt: 214.24 g/mol
InChI Key: ZJPFZVFMLZINMP-UHFFFAOYSA-N
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Patent
US05367041

Procedure details

To a stirred solution of 1.4 g (24.96 mmol) of potassium hydroxide in 7.0 ml of 50% ethanol in water, was added the above diester (765 mg, 2.83 mmol) prepared in Example 6. The resulting reaction was allowed to stir at room temperature for two hr, followed by overnight reflux. The resulting mixture was poured into ice-10% HCl, followed by three ether extractions. The combined organic layer was dired with Na2SO4 and evaporated to afford a white solid in 90% which was recrystallized from chloroform-hexane to produce colorless needles. Mp, 118°-119° C.; nmr (DMSO/d6, δ rel TMS) 12.60 br s, 2 H; 7.53-6.80 m, 3 H; 3.20 t, 1 H; 2.60 t, 2 H; 1.99 q, 2 H. Ir (KBr, v, cm-1) 2900 w, 1710 s, 1410 w, 1260 w, 925 w, 780 s. El. Anal. Calcd. for C9H10O4S: C, 56.45; H, 5.92; S, 18.83. Found: C, 56.39; H, 5.92; S, 18.67.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
diester
Quantity
765 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].C([C:5]([CH2:16]CC(O)=O)([CH2:9][CH2:10][C:11]1[CH:15]=[CH:14][S:13][CH:12]=1)[C:6]([O-:8])=[O:7])C.C([OH:23])C>O>[C:16]([CH:5]([CH2:9][CH2:10][C:11]1[CH:15]=[CH:14][S:13][CH:12]=1)[C:6]([OH:8])=[O:7])([OH:23])=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
diester
Quantity
765 mg
Type
reactant
Smiles
C(C)C(C(=O)[O-])(CCC1=CSC=C1)CCC(=O)O
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for two hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction
WAIT
Type
WAIT
Details
followed by overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
EXTRACTION
Type
EXTRACTION
Details
followed by three ether extractions
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a white solid in 90% which
CUSTOM
Type
CUSTOM
Details
was recrystallized from chloroform-hexane
CUSTOM
Type
CUSTOM
Details
to produce colorless needles
CUSTOM
Type
CUSTOM
Details
Mp, 118°-119° C.
CUSTOM
Type
CUSTOM
Details
Ir (KBr, v, cm-1) 2900 w, 1710 s, 1410 w, 1260 w, 925 w, 780 s
Duration
780 s

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(=O)(O)C(C(=O)O)CCC1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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